4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(2-bromo-4-chlorophenoxy)acetic acid and 4-aminobenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then subjected to further condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID: shares similarities with other halogenated aromatic compounds, such as:
Uniqueness
The uniqueness of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12BrClN2O4 |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H12BrClN2O4/c17-13-7-12(18)5-6-14(13)24-9-15(21)20-19-8-10-1-3-11(4-2-10)16(22)23/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+ |
InChI Key |
SYIFBHZJHBQOHS-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)C(=O)O |
Origin of Product |
United States |
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